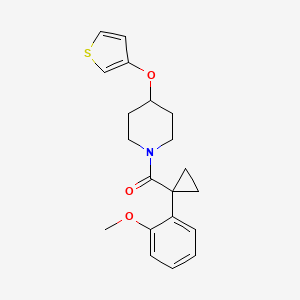
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Methoxyphenyl)cyclopropyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular Activities
Research on cyclopropyl methanones has shown significant potential in antitubercular activities. For instance, a series of cyclopropyl methanones demonstrated considerable in vitro efficacy against Mycobacterium tuberculosis, with certain derivatives showing a minimum inhibitory concentration (MIC) as low as 0.78 μg/mL. One particular compound exhibited potent activity against multidrug-resistant strains and was effective in vivo in mice models of tuberculosis (S. S. Bisht et al., 2010).
Selective Estrogen Receptor Modulators (SERMs)
Compounds related to the specified chemical structure have been explored for their role as selective estrogen receptor modulators (SERMs). One study identified a derivative with a significant increase in estrogen antagonist potency compared to raloxifene, demonstrating potent inhibitory effects on uterine tissue proliferation and protective effects on bone in rat models (A. Palkowitz et al., 1997).
Antagonists of NPBWR1 (GPR7)
Research into small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) led to the discovery of compounds with subnanomolar potencies. These findings highlight the potential for developing new therapeutic agents targeting conditions mediated by this receptor (F. Anthony Romero et al., 2012).
Anticancer and Antituberculosis Studies
Synthetic efforts around cyclopropyl methanone derivatives have yielded compounds with promising anticancer and antituberculosis activities. These studies underscore the importance of structural modifications in enhancing biological activity and targeting specific diseases (S. Mallikarjuna et al., 2014).
Structural and Molecular Studies
Structural and molecular analyses of related compounds provide insights into their potential mechanisms of action and interactions at the molecular level. For instance, crystal structure analysis can reveal how these compounds interact with biological targets, guiding further drug development efforts (B. Lakshminarayana et al., 2009).
Propiedades
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-18-5-3-2-4-17(18)20(9-10-20)19(22)21-11-6-15(7-12-21)24-16-8-13-25-14-16/h2-5,8,13-15H,6-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGUEOXTDNZHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCC(CC3)OC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
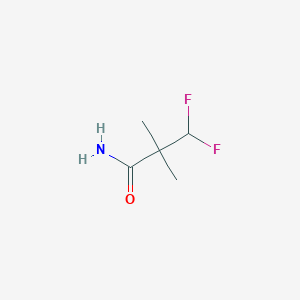

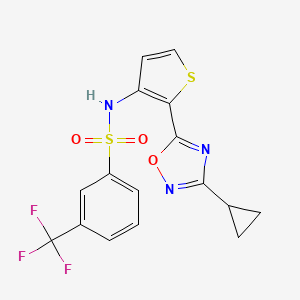

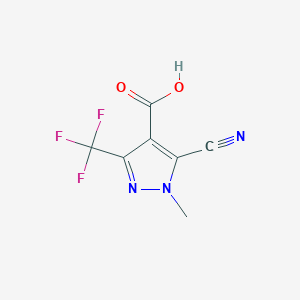

![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)
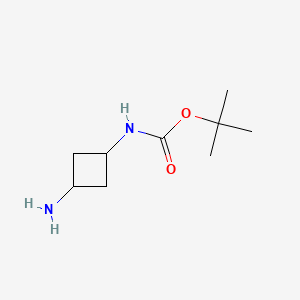

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)
